![molecular formula C12H7ClFN3 B11861392 4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11861392.png)
4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of DNA and RNA .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the lithiation of protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine followed by the addition of 4-fluorobenzaldehyde . The reaction typically requires the use of bis(2-dimethylaminoethyl) ether as an additive to increase the yield and stability of the lithiated intermediate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale lithiation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The chlorine atom at the 4-position is reactive and can be substituted by nucleophiles.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Lithiation: Bis(2-dimethylaminoethyl) ether is commonly used as an additive in lithiation reactions.
Cross-Coupling: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further functionalized for specific applications .
科学研究应用
4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Inhibition of Enzymes: The compound can inhibit enzymes involved in various biological processes, such as kinases and proteases.
Modulation of Signaling Pathways: It can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation.
相似化合物的比较
Similar Compounds
- 4-chloro-6-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-6-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-6-(4-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability compared to other halogenated analogs .
属性
分子式 |
C12H7ClFN3 |
|---|---|
分子量 |
247.65 g/mol |
IUPAC 名称 |
4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H7ClFN3/c13-11-9-5-10(17-12(9)16-6-15-11)7-1-3-8(14)4-2-7/h1-6H,(H,15,16,17) |
InChI 键 |
XWIIMQIQYUNWKW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)N=CN=C3Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


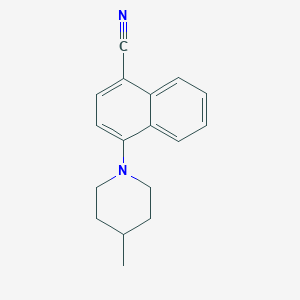
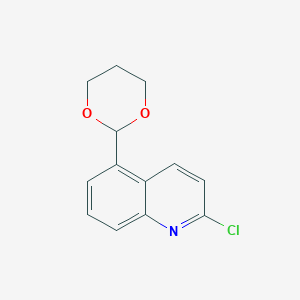
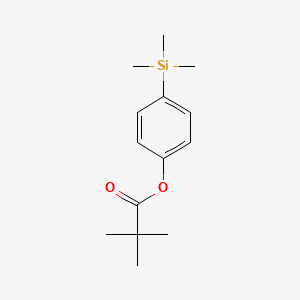
![3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11861332.png)
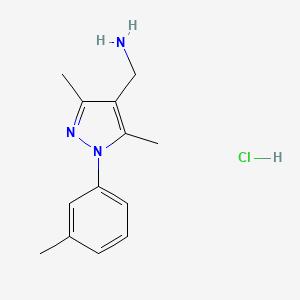
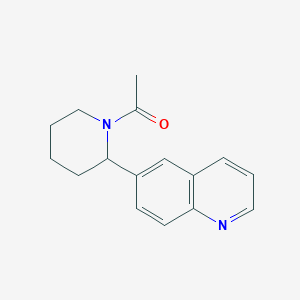
![9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11861360.png)
![5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11861370.png)
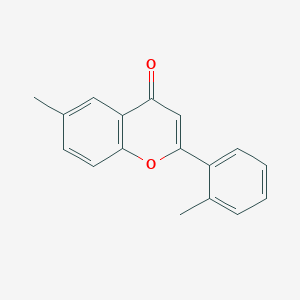

![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)

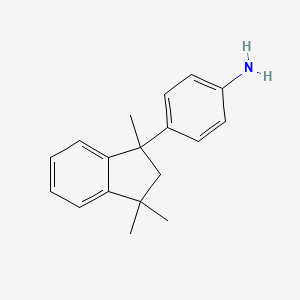
![3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene](/img/structure/B11861393.png)
